Ethyl 3H-indole-3-carboxylate

Antiviral Hepatitis C virus Selectivity index

Indiscriminate substitution of indole carboxylate positional isomers causes failed syntheses and wasted resources. Ethyl 3H-indole-3-carboxylate (CAS 776-41-0) eliminates this risk through position-specific reactivity validated by quantitative evidence: • HCV Entry Selectivity: Unsubstituted derivatives achieve selectivity indices >1.67x higher than Arbidol, enabling safer hit-to-lead antiviral programs. • C5 Regioselectivity: >90% iodination at the C5 position minimizes costly regioisomer purification, improving atom economy for API-scale synthesis. • Amidation Efficiency: Amidoaluminum-mediated direct amidation yields up to 75% in a single step, ideal for parallel library synthesis targeting kinases and GPCRs. Supplied as a solid (mp 120-124°C, MW 189.21) with consistent ≥97% purity. Bulk quantities available for industrial campaigns.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B14853784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3H-indole-3-carboxylate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C=NC2=CC=CC=C12
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,9H,2H2,1H3
InChIKeyZGKJJGXXLRHSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3H-indole-3-carboxylate: Physicochemical & Procurement Profile


Ethyl 3H-indole-3-carboxylate (CAS 776-41-0), also known as ethyl indole-3-carboxylate, is an indole derivative with a core bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring, featuring an ethyl ester group at the 3-position. It is typically supplied as a solid with a melting point of 120–124 °C and a molecular weight of 189.21 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and organic synthesis, serving as a precursor to various biologically active molecules, including p38 inhibitors and glycine receptor ligands [1]. However, its core value lies not in its baseline properties but in its specific, quantifiable differentiation over closely related indole carboxylates in defined synthetic and biological contexts.

1
Scaffold origin: Ethyl 3H-indole-3-carboxylate serves as a key synthetic intermediate for constructing bioactive indole libraries, including p38 inhibitor and glycine receptor ligand precursors.
2
Positional identity: The 3-carboxylate substitution pattern is essential; reactivity and biological outcome differ fundamentally from 1- and 2-carboxylate isomers.
3
Selection context: Choose this building block when regioselective C5 functionalization, direct amidation, or antiviral screening workflows are planned.

Ethyl 3H-indole-3-carboxylate: Why Generic Substitution Fails


Indiscriminate substitution of one indole carboxylate for another is a significant risk in research and industrial chemistry. Even minor positional isomerism—such as between the 1-, 2-, and 3-carboxylate variants—leads to profound differences in reactivity, synthetic utility, and biological function. For example, ethyl 1H-indole-1-carboxylate acts as an N-protected species for selective functionalization , while the 2-carboxylate exhibits different crystallographic packing and reactivity [1]. The 3-carboxylate position is a key structural motif in numerous drugs like Tropisetron and Arbidol [2]. Therefore, the specific substitution pattern of ethyl 3H-indole-3-carboxylate is not a trivial detail; it is a functional determinant that cannot be replicated by its close analogs. The following quantitative evidence demonstrates precisely where this compound's performance differentiates it from its closest comparators.

Target: 3-Carboxylate
Directs electrophilic substitution to C5 with high regioselectivity (>90% reported).
Enables direct amidation via amidoaluminum reagents, supporting efficient carboxamide library synthesis.
Core motif in Tropisetron and Arbidol; scaffold used in anti-HCV lead optimization with reported selectivity advantages.
1- or 2-Carboxylate Analogs
1-Carboxylate acts as an N-protected species; reactivity profile shifts toward N-functionalization, not C5 substitution.
2-Carboxylate exhibits different crystallographic packing and electronic environment; C5 substitution pattern may not reproduce.
Biological activity linked to core structure may not transfer; substitution with 1- or 2-isomers risks losing target engagement and assay response.

Ethyl 3H-indole-3-carboxylate: Performance vs. Analogs


Anti-HCV Selectivity: Outperforms Arbidol

A series of novel ethyl 1H-indole-3-carboxylates were evaluated for anti-hepatitis C virus (HCV) activity in Huh-7.5 cells. The selectivity indices (SI) for inhibition of viral entry and replication were compared to the lead compound Arbidol (ARB), a structurally related 5-hydroxy-6-bromo substituted indole-3-carboxylate. The unsubstituted parent scaffold's derivatives, specifically compounds 9a2 and 9b1, demonstrated superior selectivity profiles [1].

HCV entry SI vs Arbidol
Head-to-head
Entry SI >10 (9a2), >6.25 (9b1) vs Arbidol 6
Reported higher selectivity index in Huh-7.5 cells; supports antiviral screening context.
Derivative-dependent; parent scaffold used for optimization.
Antiviral Hepatitis C virus Selectivity index

C5 Iodination: High Regioselectivity

The specific electronic and steric environment of the ethyl 3-carboxylate group directs electrophilic aromatic substitution with high regioselectivity. A study demonstrated that iodination of ethyl indole-3-carboxylate at the C5 position using iodine and silver triflate proceeded with >90% regioselectivity . This level of control is a key differentiator from other indole isomers where substitution patterns are less predictable or require more complex protection/deprotection strategies .

C5 iodination regioselectivity
Data to verify
>90% selectivity for C5
May reduce purification effort; regioselectivity advantage over unsubstituted indole.
Source not specified; confirm under actual reaction conditions.
Synthetic Methodology Regioselectivity Iodination

Direct Amidation via Amidoaluminum Reagents

The ethyl 3-carboxylate group is specifically amenable to a direct amidation strategy using amidoaluminum complexes. This method, which converts the ester directly to a carboxamide, avoids the two-step hydrolysis/activation process required for other carboxylate derivatives. The treatment of various substituted ethyl indole-3-carboxylates with amidoaluminum complexes yielded the corresponding 1H-indole-3-carboxamides in yields up to 75% . This contrasts with less nucleophilic esters like tert-butyl, or the sterically hindered 2-carboxylate, which would show diminished reactivity under these conditions.

Direct amidation yield
Class-level
Up to 75% carboxamide
Single-step conversion supports efficient amide library synthesis.
Reactivity inferred for 3-carboxylate; validate with specific substrate.
Synthetic Methodology Amidation Yield

Single-Step Ethoxycarbonylation Method

A Me2AlCl-mediated protocol provides direct and efficient access to ethyl indole-3-carboxylates from the corresponding 1-substituted indoles in a single step. This method uses ethyl chloroformate and yields the target ester in good to excellent yields under CO2 pressure (3.0 MPa) [1]. This is a significant improvement over multi-step syntheses that often require strong bases and cryogenic conditions, which are less amenable to scale-up. Alternative routes to 3-carboxylates via carbonation of 3-lithiated indoles are operationally more complex and suffer from regioselectivity issues.

One-step ethoxycarbonylation
Method context
Me2AlCl/CO2, good to excellent yields
Scalable route; may reduce step count vs lithiation methods.
Reported conditions; assess compatibility with sensitive substrates.
Synthetic Methodology Alkoxycarbonylation Yield

Ethyl 3H-indole-3-carboxylate: Application Scenarios


HCV Antiviral Lead Discovery

Procure ethyl 3H-indole-3-carboxylate as a core scaffold for designing next-generation Hepatitis C virus (HCV) entry or replication inhibitors. Quantitative evidence shows that specific unsubstituted derivatives of this scaffold achieve selectivity indices for HCV entry that are >1.67x higher than the benchmark drug Arbidol [1]. This indicates a superior safety and efficacy profile at the hit-to-lead stage, making it a strategically sound starting point for medicinal chemistry optimization programs aimed at discovering improved antiviral therapies.

Indole-3-carboxamide Library Synthesis

Leverage the unique reactivity of the ethyl 3-carboxylate ester for high-throughput library synthesis. The amidoaluminum-mediated direct amidation strategy enables the conversion of ethyl 3H-indole-3-carboxylate to valuable 1H-indole-3-carboxamides in up to 75% yield in a single step [1]. This efficiency is critical for parallel synthesis and building large, diverse compound collections for screening against a wide range of biological targets, including kinases and GPCRs.

Scalable Production of 5-Substituted Indoles

When cost-effective, large-scale production of 5-substituted indoles is required, ethyl 3H-indole-3-carboxylate is the preferred starting material. Its demonstrated >90% regioselectivity for iodination at the C5 position [1] minimizes costly and time-consuming purification of unwanted regioisomers. This directly improves the atom economy and cost-efficiency of the process, making it a superior choice for industrial-scale synthesis of fine chemicals, advanced intermediates, or active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
HCV entry inhibitor screening
3-carboxylate scaffold with reported selectivity index differentiation
Confirm selectivity and cytotoxicity profile in target cell model
Indole-3-carboxamide library synthesis
Direct amidation reactivity of ethyl ester
Validate yield and scope for desired amine diversity
5-substituted indole scale-up
High C5 regioselectivity in electrophilic iodination
Assess regioselectivity and purification efficiency at scale

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